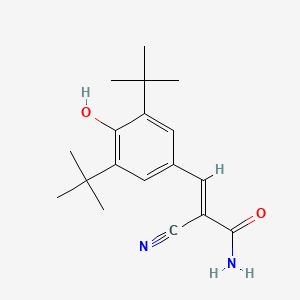
Kuwanon M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Kuwanon M is typically isolated from the root bark of Morus alba through a series of extraction and purification processes . The synthetic route involves the Diels-Alder reaction between chalcones and dehydroprenylphenol dienes, which are characteristic of mulberry Diels-Alder-type adducts . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cycloaddition process
Chemical Reactions Analysis
Kuwanon M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
In chemistry, it serves as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products . In biology and medicine, Kuwanon M has shown promising anticancer properties by inducing apoptosis and paraptosis in lung cancer cells through the activation of endoplasmic reticulum stress pathways . In industry, this compound’s unique structure and bioactivity make it a valuable compound for the development of natural product-based pharmaceuticals .
Mechanism of Action
The mechanism of action of Kuwanon M involves the induction of apoptosis and paraptosis in cancer cells. It triggers endoplasmic reticulum stress, leading to the activation of unfolded protein response pathways and the mitogen-activated protein kinase pathways . These pathways are critical for the induction of apoptosis and paraptosis, resulting in the suppression of cell proliferation and migration . This compound also disrupts mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, which are essential for the apoptotic process .
Comparison with Similar Compounds
Kuwanon M is part of a larger group of mulberry Diels-Alder-type adducts, which include compounds such as chalcomoracin, kuwanon G, and kuwanon H . These compounds share similar structural features, such as the presence of a chalcone skeleton and prenyl groups . this compound is unique due to its specific bioactivity and mechanism of action, particularly its ability to induce both apoptosis and paraptosis in cancer cells . Other similar compounds, like kuwanon C, also exhibit anticancer properties but may differ in their specific molecular targets and pathways involved .
Properties
CAS No. |
85802-38-6 |
|---|---|
Molecular Formula |
C50H48O12 |
Molecular Weight |
840.9 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-8-[2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)-4-oxochromen-8-yl]-5-hydroxy-9,9,11-trimethyl-3-(3-methylbut-2-enyl)-8,8a,10,12a-tetrahydroisochromeno[3,4-h]chromen-4-one |
InChI |
InChI=1S/C50H48O12/c1-22(2)8-12-29-43(58)39-34(55)19-35(56)41(48(39)62-46(29)28-15-11-26(52)18-33(28)54)49-42-31(16-24(5)21-50(42,6)7)38-37(60-49)20-36(57)40-44(59)30(13-9-23(3)4)45(61-47(38)40)27-14-10-25(51)17-32(27)53/h8-11,14-20,31,42,49,51-57H,12-13,21H2,1-7H3 |
InChI Key |
YWQPZNOGOSHEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(C(OC3=C2C4=C(C(=C3)O)C(=O)C(=C(O4)C5=C(C=C(C=C5)O)O)CC=C(C)C)C6=C(C=C(C7=C6OC(=C(C7=O)CC=C(C)C)C8=C(C=C(C=C8)O)O)O)O)C(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















